molecular formula C19H20O4 B3023747 2'-Carboethoxy-3-(2-methoxyphenyl)propiophenone CAS No. 898769-75-0

2'-Carboethoxy-3-(2-methoxyphenyl)propiophenone

Cat. No.: B3023747
CAS No.: 898769-75-0
M. Wt: 312.4 g/mol
InChI Key: LLJOVRCTGIFDQJ-UHFFFAOYSA-N
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Description

2’-Carboethoxy-3-(2-methoxyphenyl)propiophenone is a chemical compound with the molecular formula C19H20O4 and a molecular weight of 312.36 g/mol . It is also known by its IUPAC name, ethyl 2-[3-(2-methoxyphenyl)propanoyl]benzoate . This compound is characterized by its unique structure, which includes an ethyl ester group and a methoxyphenyl group attached to a propiophenone backbone.

Chemical Reactions Analysis

Types of Reactions

2’-Carboethoxy-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2’-Carboethoxy-3-(4-methoxyphenyl)propiophenone: Similar structure but with a methoxy group at the para position.

    2’-Carboethoxy-3-(2-hydroxyphenyl)propiophenone: Similar structure but with a hydroxy group instead of a methoxy group.

    2’-Carboethoxy-3-(2-chlorophenyl)propiophenone: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

2’-Carboethoxy-3-(2-methoxyphenyl)propiophenone is unique due to the presence of the methoxy group at the ortho position, which can influence its reactivity and interaction with biological targets. This structural feature may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-[3-(2-methoxyphenyl)propanoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-3-23-19(21)16-10-6-5-9-15(16)17(20)13-12-14-8-4-7-11-18(14)22-2/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJOVRCTGIFDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644167
Record name Ethyl 2-[3-(2-methoxyphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-75-0
Record name Ethyl 2-[3-(2-methoxyphenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[3-(2-methoxyphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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